methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate is an organic compound with the molecular formula C₁₀H₁₁NO₅ This compound is a derivative of pyridine, a heterocyclic aromatic organic compound It is characterized by the presence of a methoxy group, a hydroxy group, and a carboxylate ester group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate.
Reduction: Formation of methyl 6-hydroxy-2-(2-hydroxyethyl)pyridine-3-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups like the hydroxy and methoxy groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-2-(2-hydroxyethyl)pyridine-3-carboxylate
- Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate
- Ethyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxy and methoxy groups on the pyridine ring can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-7-6(10(14)16-2)3-4-8(12)11-7/h3-4H,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHAGSOTEKYBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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